2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a complex organic compound that features a brominated indole moiety and a sulfonylated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Acetamide Linkage: The brominated indole is then reacted with an acetamide derivative under conditions that facilitate the formation of the amide bond.
Sulfonylation of Thiophene: The thiophene ring is sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.
Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the compound, potentially with the bromine or sulfonyl groups removed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Possible use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated indole moiety may facilitate binding to hydrophobic pockets, while the sulfonylated thiophene ring can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- 2-(4-fluoro-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- 2-(4-methyl-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding properties, making it unique in its interactions and applications.
Properties
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-12-2-1-3-13-11(12)4-6-17(13)8-14(18)16-10-5-7-21(19,20)9-10/h1-7,10H,8-9H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWBAYOTFWLXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C=CC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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